

Introduction to the $^{87}\text{Sr}/^{86}\text{Sr}$ Isotope System

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Compound of Interest

Compound Name: Strontium-86

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Strontium (Sr) is an alkaline earth metal with four naturally occurring stable isotopes: ^{84}Sr , ^{86}Sr , ^{87}Sr , and ^{88}Sr .^{[1][2]} Among these, ^{87}Sr is unique as it is produced by the radioactive beta decay of Rubidium-87 (^{87}Rb), which has a very long half-life of approximately 48.8 billion years.^[1] This radiogenic origin is the foundation of the $^{87}\text{Sr}/^{86}\text{Sr}$ isotope analysis system. The $^{87}\text{Sr}/^{86}\text{Sr}$ ratio in any given material is a function of its initial $^{87}\text{Sr}/^{86}\text{Sr}$ ratio at the time of formation, its age, and its original Rubidium/Strontium (Rb/Sr) elemental ratio.^{[1][3][4]}

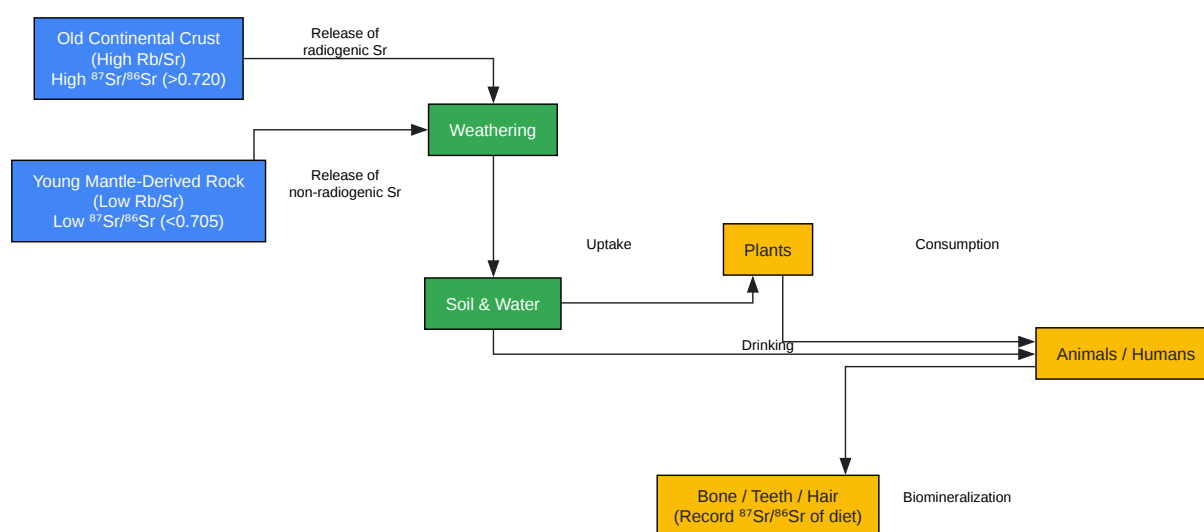
Unlike lighter stable isotopes, the heavy mass of strontium isotopes prevents significant mass-dependent fractionation during physical, chemical, or biological processes.^{[1][5]} This means that the $^{87}\text{Sr}/^{86}\text{Sr}$ ratio of a material is a conservative tracer that reflects the isotopic signature of its source.^{[1][6]} This property makes $^{87}\text{Sr}/^{86}\text{Sr}$ analysis a powerful tool across diverse scientific disciplines, including geology, archaeology, environmental science, forensics, and food authentication.^{[1][2][6][7]}

Principle of $^{87}\text{Sr}/^{86}\text{Sr}$ Variation in Nature

The utility of the $^{87}\text{Sr}/^{86}\text{Sr}$ ratio as a tracer stems from its predictable variation within different geological reservoirs. The Earth's crust is generally enriched in rubidium compared to the mantle. Consequently, older, Rb-rich continental crustal rocks, such as granites, have developed highly radiogenic $^{87}\text{Sr}/^{86}\text{Sr}$ ratios over geological time (often >0.720). In contrast, young, Rb-poor mantle-derived rocks, like basalts from mid-ocean ridges, have non-radiogenic, lower $^{87}\text{Sr}/^{86}\text{Sr}$ ratios (typically <0.705).^[8]

This fundamental geological variation is transferred through the environment. Weathering of rocks releases strontium into soils and water systems.^[1] Plants and animals then incorporate

strontium from their local diet and water, acquiring the isotopic signature of the underlying geology they inhabit.[1][3] This principle allows researchers to use the $^{87}\text{Sr}/^{86}\text{Sr}$ ratio as a geographic fingerprint to trace the origin of materials, track migration patterns, and understand ecosystem processes.[1][2][9]



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Principle of $^{87}\text{Sr}/^{86}\text{Sr}$ variation from geology to biology.

Applications in Research and Development

The conservative nature of the $^{87}\text{Sr}/^{86}\text{Sr}$ ratio provides a versatile tool for a multitude of applications:

- **Geochronology:** Dating marine carbonates and phosphates by correlating their $^{87}\text{Sr}/^{86}\text{Sr}$ ratios to the known evolution of seawater's isotopic composition over geologic time.[1][10]

- **Archaeology and Paleoecology:** Reconstructing human and animal migration patterns, identifying an individual's place of origin, and understanding past land use by analyzing $^{87}\text{Sr}/^{86}\text{Sr}$ ratios in skeletal remains like tooth enamel and bone.[3][11]
- **Environmental Science:** Tracing sources of pollution in water systems, understanding weathering processes, and tracking nutrient cycles.[7][9][12] The ratio can be used to differentiate between atmospheric deposition and mineral weathering as sources of cations in a watershed.[9][13]
- **Food Authentication:** Verifying the geographic origin of agricultural products such as wine, cheese, and coffee, thereby combating fraud and ensuring product integrity.[2]
- **Forensic Science:** Aiding in the identification of human remains by providing clues about the geographic region where the individual lived during different periods of their life.[11]
- **Drug Development and Provenance:** While a less common application, $^{87}\text{Sr}/^{86}\text{Sr}$ analysis holds potential for authenticating the geographic source of raw materials (e.g., botanicals) used in pharmaceutical production and for tracing the origin of excipients, which could be critical for supply chain integrity and quality control.

Methodology: From Sample to Signal

The successful analysis of $^{87}\text{Sr}/^{86}\text{Sr}$ ratios requires meticulous sample preparation in a clean laboratory environment to prevent contamination, followed by high-precision mass spectrometry.

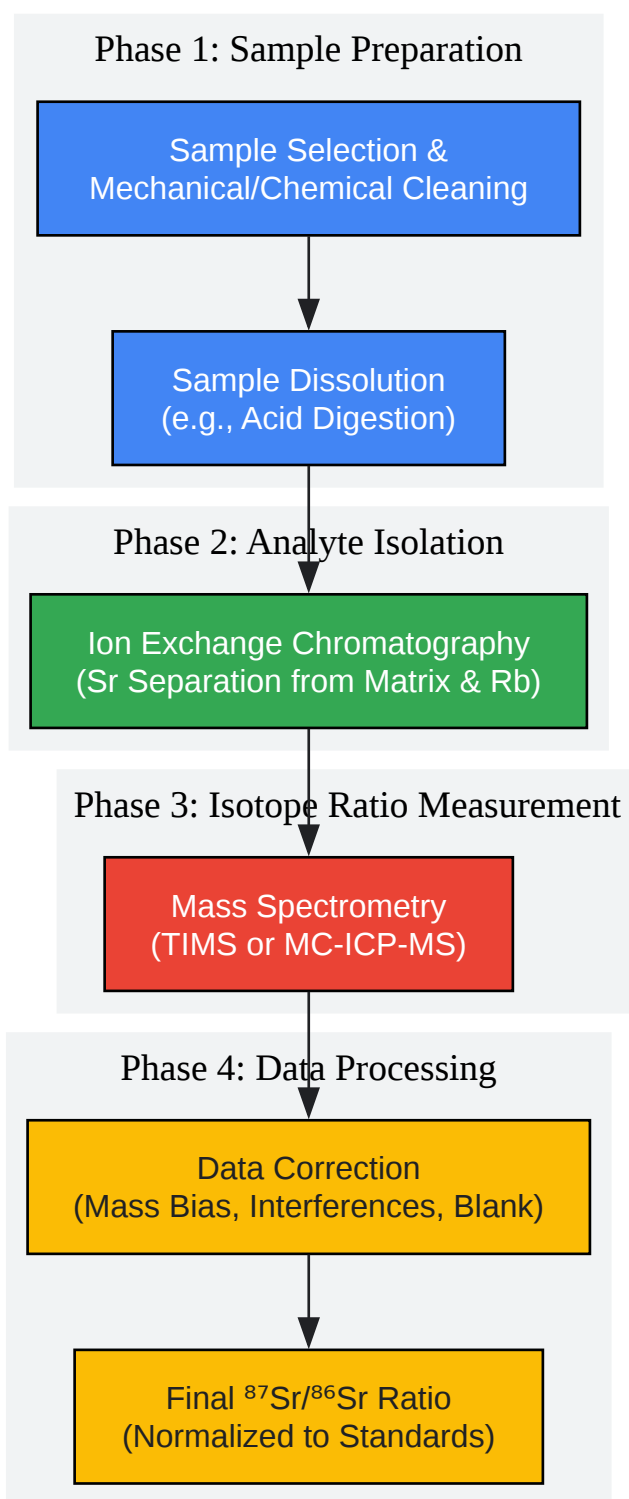
Instrumentation

Two primary types of mass spectrometers are used for high-precision $^{87}\text{Sr}/^{86}\text{Sr}$ analysis: Thermal Ionization Mass Spectrometry (TIMS) and Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).

Feature	Thermal Ionization MS (TIMS)	Multi-Collector ICP-MS (MC-ICP-MS)	Laser Ablation MC-ICP-MS (LA-MC-ICP-MS)
Principle	Sample is loaded onto a metal filament, heated to ionization, and ions are accelerated into a magnetic sector.	Sample is introduced as a liquid/aerosol into a high-temperature argon plasma for ionization.	A laser ablates a microscopic spot on a solid sample, and the aerosol is carried to the ICP-MS.
Precision (RSD)	Highest precision, typically <0.002% (20 ppm).[14][15]	High precision, approaching TIMS, typically 0.002% - 0.005%.[16]	Lower precision, typically 0.02% - 0.05%.[17][18]
Sample Throughput	Low; requires extensive sample purification and manual loading.	High; can be automated for rapid analysis of solutions.	Very high; allows for rapid in-situ analysis with minimal sample preparation.[17]
Sample Type	Purified Sr solutions.	Purified Sr solutions.	Solid samples (e.g., tooth enamel, minerals).
Interferences	Minimal; isobaric ^{87}Rb interference is removed during chemical separation.	Potential for isobaric interferences (e.g., ^{87}Rb , polyatomic ions like $^{40}\text{Ar}^{31}\text{P}^{16}\text{O}$) must be corrected.[3]	Same as MC-ICP-MS, plus potential matrix effects from the ablation process.[18]
Key Advantage	"Gold standard" for accuracy and precision.[19]	High throughput and versatility.	In-situ analysis, high spatial resolution, minimally destructive.[17]

General Experimental Workflow

The overall process involves sample selection and preparation, chemical separation of strontium, mass spectrometric analysis, and data reduction.



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General experimental workflow for $^{87}\text{Sr}/^{86}\text{Sr}$ analysis.

Detailed Experimental Protocols

All procedures should be performed in a clean laboratory environment using ultra-pure reagents to minimize the risk of contamination.

Protocol 4.3.1: Analysis of Biological Carbonates (Bone, Tooth Enamel)

- **Mechanical Cleaning:** Physically remove any adhering sediment or dental calculus from the sample surface using a dental pick or a small sandblaster with aluminum oxide powder.
- **Chemical Cleaning:** To remove potential secondary carbonates and other contaminants, sonicate the sample in weak acetic acid (e.g., 5% ultrapure acetic acid) for approximately 15 minutes, followed by repeated rinsing with ultra-pure water (e.g., Milli-Q).[\[20\]](#)
- **Sample Powdering:** For tooth enamel, use a diamond-tipped drill bit to carefully powder the enamel surface, avoiding the underlying dentine. For bone, a section can be powdered using an agate mortar and pestle.
- **Dissolution:** Weigh approximately 10-20 mg of the powdered sample into a clean PFA or Savillex® beaker. Dissolve the sample in a suitable acid, such as 2M nitric acid (HNO_3).[\[21\]](#)
- **Strontium Separation:** Proceed with ion exchange chromatography as described in Protocol 4.3.4.

Protocol 4.3.2: Analysis of Silicate Rocks and Minerals

- **Sample Preparation:** Crush the rock sample to remove weathered surfaces. Pulverize a clean chip of the sample into a fine powder (~200 mesh) using a ceramic ring mill or an agate mortar and pestle.[\[22\]](#)
- **Acid Digestion:** Accurately weigh ~100 mg of the rock powder into a PFA Savillex® beaker. Add a mixture of concentrated hydrofluoric (HF) and nitric (HNO_3) acids (e.g., 3.5 mL HF and 1.5 mL HNO_3).[\[20\]](#)
- **Heating and Evaporation:** Place the beaker on a hotplate at ~140°C for at least 24-48 hours to ensure complete dissolution.[\[20\]](#)[\[21\]](#) Evaporate the solution to dryness.

- **Secondary Dissolution:** To remove any remaining fluorides, add 6M hydrochloric acid (HCl) and a few drops of perchloric acid (HClO₄), heat for 12 hours, and evaporate to dryness. Repeat this step with concentrated HNO₃ to convert the sample to a nitrate form.[20]
- **Final Dissolution:** Dissolve the final residue in a known volume of dilute acid (e.g., 3M HNO₃ or 6M HCl) for subsequent processing.[20][21]
- **Strontium Separation:** Proceed with ion exchange chromatography.

Protocol 4.3.3: Analysis of Water Samples

- **Sample Collection and Preservation:** Filter the water sample (e.g., through a 0.45 µm filter) to remove suspended solids. Acidify the sample to a pH < 2 with ultra-pure HNO₃ to prevent adsorption of Sr onto container walls.
- **Pre-concentration:** For samples with low Sr concentrations, a pre-concentration step is necessary. Transfer a known volume of water (15-50 mL for groundwater, up to 1-2 L for precipitation) into a clean beaker.[20][23]
- **Evaporation:** Add 1 mL of concentrated HNO₃ and evaporate the sample to dryness on a hotplate.[23]
- **Organic Matter Removal (if necessary):** If a significant amount of organic matter is present, add small aliquots of hydrogen peroxide (H₂O₂) to the dried residue and heat gently.[23]
- **Final Dissolution:** Dissolve the final, clean residue in a small volume of dilute HNO₃ (e.g., 3.5 N HNO₃) to prepare it for chromatography.[23]
- **Strontium Separation:** Proceed with ion exchange chromatography.

Protocol 4.3.4: Ion Exchange Chromatography for Sr Purification

This step is crucial for separating Sr from the sample matrix and, most importantly, from rubidium, which has an isotope (⁸⁷Rb) that causes a direct isobaric interference on ⁸⁷Sr.

- **Column Preparation:** Use a pre-cleaned chromatography column loaded with a Sr-specific extraction resin (e.g., Eichrom Sr-Spec™ resin).[21][23]

- Resin Conditioning: Pre-condition the resin by passing a few column volumes of 3.5 N HNO₃ through it.[\[22\]](#)
- Sample Loading: Dissolve the dried sample residue in a small volume of 3.5 N HNO₃ (e.g., 500 µL) and load it onto the conditioned column.[\[23\]](#)
- Matrix Elution: Wash the column with several column volumes of 3.5 N HNO₃ to elute matrix elements and Rb, while Sr is retained by the resin.[\[23\]](#)
- Sr Elution: Elute the purified Sr from the resin using ultra-pure water.[\[23\]](#)
- Final Preparation: Collect the Sr fraction in a clean Savillex® beaker. Add a drop of dilute phosphoric acid (H₃PO₄) to aid in loading onto the mass spectrometer filament and evaporate the sample to dryness.[\[22\]](#)[\[23\]](#) The sample is now ready for mass spectrometric analysis.

Data Analysis and Quality Control

Raw data from the mass spectrometer must be corrected to ensure accuracy.

Correction/QC Procedure	Description	Method
Mass Fractionation Correction	Corrects for the slight mass bias that occurs during ionization and transmission in the mass spectrometer.	The measured $^{87}\text{Sr}/^{86}\text{Sr}$ ratio is normalized internally to a constant, "true" $^{86}\text{Sr}/^{88}\text{Sr}$ ratio of 0.1194 using an exponential or power law. [23]
Isobaric Interference Correction	Corrects for ions of other elements that have the same mass-to-charge ratio as the strontium isotopes of interest.	^{87}Rb on ^{87}Sr : The primary interference. The contribution from ^{87}Rb is calculated by monitoring the stable ^{85}Rb isotope and subtracting the appropriate amount from the mass 87 signal based on the natural $^{85}\text{Rb}/^{87}\text{Rb}$ ratio. This is critical for MC-ICP-MS but largely avoided in TIMS by prior chemical separation. [23] [24]
Blank Correction	Subtracts the contribution of Sr introduced from reagents and laboratory procedures (procedural blank).	The total procedural blank is measured by processing a sample with no added analyte and its isotopic composition is subtracted from the measured samples. Typical blanks are <100 pg of Sr. [23] [25]
Standard Reference Materials (SRMs)	Ensures accuracy and allows for inter-laboratory data comparison.	The international standard NIST SRM 987 (also known as NBS 987) is analyzed repeatedly during an analytical session. Results are reported relative to its certified $^{87}\text{Sr}/^{86}\text{Sr}$ value of ~0.710248. [3] [26] Other standards like AGV-2 and NASS-6 are used to

validate the entire sample
preparation procedure.[\[21\]](#)

Data Presentation: Typical $^{87}\text{Sr}/^{86}\text{Sr}$ Ratios

The $^{87}\text{Sr}/^{86}\text{Sr}$ ratio varies widely across different materials, which is the basis for its use as a tracer.

Material Type	Typical $^{87}\text{Sr}/^{86}\text{Sr}$ Ratio Range	Primary Controlling Factors
Mantle-Derived Basalts	0.702 - 0.705	Low Rb/Sr ratio of the Earth's mantle.
Modern Seawater	~0.7092	Homogenized input from continental river runoff and mid-ocean ridge hydrothermal activity. [27] [28]
Old Continental Crust (Granites)	>0.710 (can exceed 0.770)	High Rb/Sr ratios and ancient age. [24]
Carbonate Rocks (Limestone)	Variable (e.g., 0.707 - 0.709)	Reflects the $^{87}\text{Sr}/^{86}\text{Sr}$ of seawater at the time of deposition.
Atmospheric Deposition	Variable	A mix of marine aerosols, continental dust, and anthropogenic sources.
Plants & Soils	Highly variable (e.g., 0.704 - 0.722+)	Reflects the underlying geology and weathering rates of different minerals. [5] [29]
Human Tooth Enamel	Highly variable (e.g., 0.708 - 0.714+)	Directly reflects the bioavailable Sr signature of the food and water consumed during tooth formation. [29]

Conclusion

$^{87}\text{Sr}/^{86}\text{Sr}$ isotope analysis is a robust and powerful analytical technique with a broad spectrum of applications relevant to researchers, scientists, and drug development professionals. Its strength lies in the conservative nature of the isotopic ratio, which acts as a high-fidelity tracer of origin and process. By understanding the fundamental principles of $^{87}\text{Sr}/^{86}\text{Sr}$ variation and employing meticulous analytical protocols, researchers can leverage this tool to solve complex problems related to geographic sourcing, migration, environmental interaction, and material authentication. The choice between high-precision TIMS and high-throughput MC-ICP-MS allows the methodology to be adapted to the specific needs of the research question, ensuring its continued relevance across scientific fields.

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